molecular formula C23H19BrN2O3S B3268061 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide CAS No. 474879-73-7

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide

Cat. No.: B3268061
CAS No.: 474879-73-7
M. Wt: 483.4 g/mol
InChI Key: YQBZLULFZVASJA-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a fused bicyclic structure with a 4(3H)-one core. The hydrobromide salt enhances solubility and stability, making it suitable for pharmacological studies. Its structure includes a 4-methoxyphenyl group attached via a thioether linkage to a 2-oxoethyl moiety, which differentiates it from simpler quinazolinone derivatives. The methoxy group at the para position likely influences electronic properties and receptor interactions .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S.BrH/c1-28-18-13-11-16(12-14-18)21(26)15-29-23-24-20-10-6-5-9-19(20)22(27)25(23)17-7-3-2-4-8-17;/h2-14H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBZLULFZVASJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the phenyl and methoxyphenyl groups. The final step involves the addition of the hydrobromide salt to form the hydrobromide derivative.

  • Step 1: Synthesis of Quinazolinone Core

      Reactants: Anthranilic acid, formamide

      Conditions: Reflux in the presence of a catalyst

      Product: Quinazolinone

Chemical Reactions Analysis

Reaction Scheme:

  • Step 1 :

    2 Mercaptoquinazolinone+2 Bromo 1 4 methoxyphenyl ethanoneK2CO3,AcetoneThioether Intermediate\text{2 Mercaptoquinazolinone}+\text{2 Bromo 1 4 methoxyphenyl ethanone}\xrightarrow{\text{K}_2\text{CO}_3,\text{Acetone}}\text{Thioether Intermediate}
    • Conditions: Room temperature, 9–12 hours .

    • Yield: 90–95% (analogous reactions) .

  • Step 2 :

    Thioether Intermediate+HBrHydrobromide Salt\text{Thioether Intermediate}+\text{HBr}\longrightarrow \text{Hydrobromide Salt}
    • Purification: Recrystallization from ethanol .

Spectroscopic Validation

  • ¹H NMR :

    • Phenacyl protons (SCH₂COAr): Singlet at δ 4.89–4.92 ppm .

    • Quinazolinone NH: Broad peak at δ 12.25–12.65 ppm .

  • ¹³C NMR :

    • Carbonyl (C=O) of phenacyl: δ 192.73–194.04 ppm .

    • Quinazolinone C4=O: δ 160–162 ppm .

Potential Reactivity

  • Thioether Oxidation : The SCH₂ group may oxidize to sulfoxide or sulfone under strong oxidizing agents (e.g., H₂O₂) .

  • Nucleophilic Substitution : The hydrobromide salt’s bromine could participate in SN2 reactions with nucleophiles (e.g., amines).

  • Acid/Base Hydrolysis : The quinazolinone ring is stable under mild acidic conditions but may degrade in concentrated H₂SO₄ or NaOH .

Table 2: Biological Activity of Related Quinazolinones

CompoundActivity (IC₅₀)TargetSource
2-(3,4-Dihydroxyphenyl) derivative8.0 µM (Antioxidant)Free radical scavenging
2-(4-Fluorophenyl)quinazolinone1.1 cm (Antibacterial)Bacillus subtilis
Target Compound PendingN/AN/A

Challenges and Limitations

  • Low Solubility : The hydrobromide salt improves aqueous solubility but may still require DMSO for in vitro assays .

  • Synthetic Complexity : Multi-step synthesis necessitates stringent purification to avoid by-products .

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Thioether Side Chain

Nitro vs. Methoxy Substituents

  • Compound 4e (): 3-Allyl-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one Key Differences: Replaces the 4-methoxyphenyl group with a 4-nitrophenyl moiety. Melting point (145–147°C) is lower than nitro-containing pyrimidinone derivatives (e.g., 215–217°C in ), suggesting weaker intermolecular forces . Synthesis Yield: 55%, indicating moderate efficiency .
  • Compound 2f (): 6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one Key Differences: Combines a nitro group with a methoxyphenylamino substituent. Impact: Dual functional groups may enhance π-π stacking or hydrogen bonding. HRMS data (m/z 413.0948) confirms structural integrity .

Alkoxy Chain Modifications

  • Compound 763106-71-4 (–15): 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one Key Differences: Ethoxy replaces methoxy at the phenyl ring. Impact: Increased hydrophobicity (molecular weight 446.52 vs. ~422 for the target compound) may affect membrane permeability. No biological data available, but structural analogs suggest alkoxy chain length modulates activity .

Counterion Effects: Hydrobromide vs. Neutral Forms

  • Hydrobromide Salts () : 2-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)-3-(2-methylphenyl)quinazolin-4-one hydrobromide
    • Comparison : Hydrobromide salts generally improve aqueous solubility compared to free bases. The imidazole-containing analog’s biological activity is undocumented, but salt formation is a common strategy to optimize pharmacokinetics .

Spectroscopic and Physical Data

Compound Melting Point (°C) HRMS (m/z) IR Peaks (cm⁻¹)
Target Hydrobromide N/A N/A Likely C=O (~1676)
4e (Nitro analog) 145–147 381 (Calcd) 1676 (C=O)
2f (Pyrimidinone analog) 215.8–217.7 413.0948 (Found)

Biological Activity

The compound 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide belongs to the quinazoline family, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C25H22N2O4S·HBr
  • Molecular Weight : 494.42 g/mol

This compound features a quinazolinone core with a methoxyphenyl group and a thioether linkage, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. The compound under review has shown significant activity against various cancer cell lines. For instance:

  • Cell Line Studies :
    • The MTT assay was employed to evaluate cytotoxic effects against the MDA-MB-231 breast cancer cell line.
    • Results indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range, demonstrating considerable antiproliferative activity .
  • Mechanism of Action :
    • Quinazoline derivatives are known to induce apoptosis in cancer cells, a vital mechanism for inhibiting tumor growth. The presence of specific substituents on the phenyl rings enhances this activity .

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has also been documented:

  • In Vitro Studies :
    • Compounds similar to the one studied have shown notable antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain analogues exhibited inhibition zones ranging from 10 mm to 15 mm against strains like Staphylococcus aureus and Escherichia coli .
    • The compound's thioether linkage is believed to play a role in enhancing its antimicrobial properties .

Data Tables

Biological Activity Cell Line/Bacteria IC50/MIC Values Reference
AnticancerMDA-MB-231Low µM
AntimicrobialStaphylococcus aureus10 mm (zone of inhibition)
AntimicrobialEscherichia coli12 mm (zone of inhibition)

Case Studies

  • Case Study on Anticancer Activity :
    • A study synthesized various quinazoline derivatives and evaluated their anticancer effects using the MDA-MB-231 cell line. The findings indicated that modifications to the phenyl groups significantly impacted cytotoxicity. The most potent derivatives were those with electron-donating groups that enhanced electron density on the aromatic ring .
  • Case Study on Antimicrobial Efficacy :
    • Another investigation focused on the antibacterial properties of quinazoline derivatives against multiple bacterial strains. The results demonstrated that compounds bearing specific substituents exhibited enhanced activity, suggesting that structural optimization could lead to more effective antimicrobial agents .

Q & A

Basic: What are the established synthetic methodologies for synthesizing this quinazolinone hydrobromide derivative?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: Condensation of a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) with methyl thioacetate to form the thioether intermediate. This step often requires anhydrous conditions and a catalyst like piperidine to facilitate Knoevenagel-type condensation .
  • Step 2: Cyclization with a phenyl-substituted amine (e.g., aniline derivatives) to form the quinazolinone core. Refluxing in acetic acid or using fusion techniques at 180°C (as seen in analogous reactions) ensures ring closure .
  • Step 3: Salt formation via hydrobromic acid treatment to yield the hydrobromide form. Purification is typically achieved through recrystallization in ethanol/water mixtures .
    Key Validation: Monitor reaction progress using TLC and confirm the final structure via 1H^1H-NMR and elemental analysis.

Advanced: How can reaction conditions be optimized to enhance regioselectivity during thioether linkage formation?

Methodological Answer:
Regioselectivity challenges arise from competing nucleophilic sites in the quinazolinone core. Strategies include:

  • Solvent Control: Polar aprotic solvents (e.g., DMF) favor thiolate ion formation, directing nucleophilic attack to the electrophilic carbon adjacent to the ketone group .
  • Temperature Modulation: Lower temperatures (0–5°C) reduce side reactions, while gradual warming ensures complete conversion .
  • Catalytic Additives: Use phase-transfer catalysts like tetrabutylammonium bromide to improve interfacial reactivity in biphasic systems .
    Validation: Compare 13C^{13}C-NMR shifts of the thioether carbon (typically 40–45 ppm) with competing products to confirm regiochemistry .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H^1H-NMR: Identify aromatic protons (δ 7.2–8.5 ppm), methoxy groups (δ ~3.8 ppm), and hydrobromide protonation effects (e.g., quinazolinone NH downfield shift) .
  • IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) and thioether C–S bonds (~650–700 cm1^{-1}) .
  • Mass Spectrometry: Use HRMS to verify the molecular ion ([M+H]+^+) and hydrobromide adduct ([M+Br]^-) .
  • X-ray Diffraction: Resolve ambiguities in stereochemistry or salt form (e.g., hydrobromide counterion positioning) .

Advanced: How to resolve discrepancies between elemental analysis and spectroscopic data?

Methodological Answer:
Contradictions may arise from hydrate formation or incomplete salt exchange.

  • Thermogravimetric Analysis (TGA): Quantify water content or solvent residues affecting elemental ratios .
  • Ion Chromatography: Confirm bromide content stoichiometry to validate salt purity .
  • 2D NMR (e.g., HSQC): Assign proton-carbon correlations to rule out structural isomers that might skew elemental data .
    Example: A 5% deviation in nitrogen content could indicate residual starting amine; repeat recrystallization with activated charcoal to remove impurities .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

  • Desiccated Environment: Store at −20°C in amber vials under argon to prevent hydroscopic degradation and photolysis of the thioether moiety .
  • pH Monitoring: For solutions, maintain pH > 5 to avoid acid-catalyzed hydrolysis of the quinazolinone ring. Use buffered solvents (e.g., phosphate buffer) for long-term stability studies .

Advanced: How to confirm the absence of tautomeric interconversion in the quinazolinone core?

Methodological Answer:
Tautomerism between 4(3H)-quinazolinone and 4-hydroxyquinazoline forms can complicate characterization.

  • Variable Temperature NMR: Observe coalescence of signals at elevated temperatures (e.g., 80°C in DMSO-d6_6) to detect dynamic equilibria .
  • X-ray Crystallography: Resolve the lactam (C=O) configuration definitively, as tautomers lack the required planarity for crystallization .
  • IR in Solid-State: Compare carbonyl stretches in KBr pellets (static) vs. solution (dynamic) to identify tautomer-sensitive shifts .

Advanced: What strategies mitigate byproduct formation during hydrobromide salt preparation?

Methodological Answer:

  • Controlled Acid Addition: Add HBr gas or 48% aqueous HBr dropwise at 0°C to avoid exothermic decomposition .
  • Counterion Exchange: Precipitate the hydrobromide salt in diethyl ether to exclude bromide-deficient polymorphs .
  • Purity Assessment: Use ion-selective electrodes to verify bromide:compound stoichiometry (target 1:1) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide
Reactant of Route 2
Reactant of Route 2
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide

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